Evaluation of DNA–protein complex structures using the deep learning method†
Physical Chemistry Chemical Physics Pub Date: 2023-11-24 DOI: 10.1039/D3CP04980A
Abstract
Biological processes such as transcription, repair, and regulation require interactions between DNA and proteins. To unravel their functions, it is imperative to determine the high-resolution structures of DNA–protein complexes. However, experimental methods for this purpose are costly and technically demanding. Consequently, there is an urgent need for computational techniques to identify the structures of DNA–protein complexes. Despite technological advancements, accurately identifying DNA–protein complexes through computational methods still poses a challenge. Our team has developed a cutting-edge deep-learning approach called DDPScore that assesses DNA–protein complex structures. DDPScore utilizes a 4D convolutional neural network to overcome limited training data. This approach effectively captures local and global features while comprehensively considering the conformational changes arising from the flexibility during the DNA–protein docking process. DDPScore consistently outperformed the available methods in comprehensive DNA–protein complex docking evaluations, even for the flexible docking challenges. DDPScore has a wide range of applications in predicting and designing structures of DNA–protein complexes.
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